Dehydrochloramphenicol
Description
Dehydrochloramphenicol is a bacterial metabolite of chloramphenicol, a broad-spectrum antibiotic. Structurally, it is characterized by the absence of a hydroxyl group at the C3 position and the presence of a propiophenone moiety (Figure 1), which distinguishes it from the parent compound . This metabolite is produced by intestinal bacteria through oxidative deamination and dehydrogenation of chloramphenicol . Unlike chloramphenicol, this compound exhibits greater stability in blood, enabling it to reach bone marrow cells, where it inhibits myeloid colony growth and induces DNA damage via nitroreduction pathways . Its cytotoxicity is reported to be over 20-fold higher than chloramphenicol, making it a critical candidate in studies of drug-induced aplastic anemia and leukemia .
Properties
CAS No. |
26367-75-9 |
|---|---|
Molecular Formula |
C11H10Cl2N2O5 |
Molecular Weight |
321.11 g/mol |
IUPAC Name |
2,2-dichloro-N-[3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18) |
InChI Key |
ZMCQNNUYRHSMAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Synonyms |
dehydrochloramphenicol DH-CAP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Chloramphenicol
- Structure : Contains a dichloroacetamide group, a p-nitrophenyl ring, and a 1,3-propanediol backbone.
- Mechanism : Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. In mammals, it disrupts mitochondrial ribosomes, leading to hematotoxicity .
- Toxicity : Associated with dose-dependent bone marrow suppression and rare but fatal aplastic anemia .
Nitrosochloramphenicol
- Structure: A nitroso (-NO) derivative formed via microbial nitroreduction of chloramphenicol.
- Mechanism : Reacts rapidly with glutathione (GSH) in blood, limiting its systemic availability .
- Toxicity : Highly reactive but short-lived; implicated in bone marrow toxicity in vitro but less relevant in vivo due to rapid degradation .
Florfenicol and Thiamphenicol
Pharmacokinetic and Toxicological Profiles
Mechanistic Divergences in Toxicity
- This compound :
- Chloramphenicol :
- Nitrosochloramphenicol :
Clinical and Regulatory Implications
- This compound’s stability and genotoxicity have led to strict regulatory limits for chloramphenicol in food-producing animals (e.g., EU’s 0.3 µg/kg threshold) .
- Florfenicol and thiamphenicol are preferred in veterinary medicine due to their retained efficacy and reduced hematological risks .
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